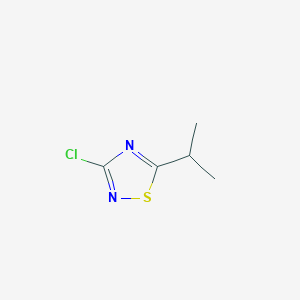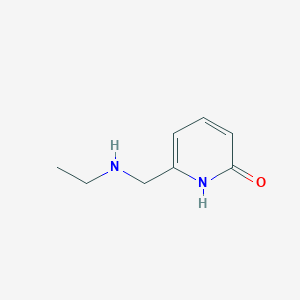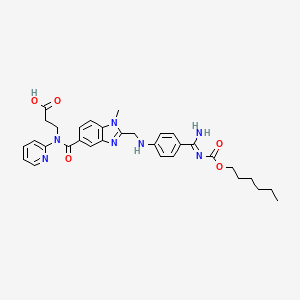
Bibr 1087 SE
Overview
Description
BIBR 1087 SE, also known as Desethyl Dabigatran Etexilate, is an intermediate metabolite of Dabigatran Etexilate. Dabigatran Etexilate is a prodrug that is converted into its active form, Dabigatran, which is a direct thrombin inhibitor. This compound is primarily used in the prevention of stroke and thrombosis in patients with nonvalvular atrial fibrillation .
Preparation Methods
Synthetic Routes and Reaction Conditions
BIBR 1087 SE is synthesized through an esterification reaction between ethanol and glutaric acid. The reaction typically uses an acid catalyst, such as sulfuric acid or phosphoric acid, under appropriate reaction conditions . The process involves the removal of an ethyl group from Dabigatran Etexilate, resulting in the formation of Desethyl Dabigatran Etexilate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
BIBR 1087 SE undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form Dabigatran.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often uses nucleophiles such as amines or thiols under mild conditions
Major Products Formed
Hydrolysis: Produces Dabigatran.
Oxidation and Reduction: Can lead to various oxidized or reduced forms of the compound.
Substitution: Results in substituted derivatives of this compound
Scientific Research Applications
BIBR 1087 SE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of Dabigatran and other related compounds.
Biology: Studied for its role in inhibiting thrombin and its effects on blood coagulation.
Medicine: Investigated for its potential in preventing stroke and thrombosis in patients with atrial fibrillation.
Industry: Utilized in the development of anticoagulant drugs and related pharmaceutical research .
Mechanism of Action
BIBR 1087 SE exerts its effects by being converted into Dabigatran, which specifically and reversibly inhibits thrombin. Thrombin is a key enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, leading to clot formation. By inhibiting thrombin, Dabigatran prevents the formation of clots, thereby reducing the risk of stroke and thrombosis .
Comparison with Similar Compounds
Similar Compounds
Dabigatran: The active form of Dabigatran Etexilate, directly inhibits thrombin.
Warfarin: An older anticoagulant that works by inhibiting vitamin K-dependent clotting factors.
Rivaroxaban: Another direct oral anticoagulant that inhibits factor Xa.
Apixaban: Similar to Rivaroxaban, it also inhibits factor Xa .
Uniqueness
BIBR 1087 SE is unique due to its role as an intermediate metabolite of Dabigatran Etexilate. Unlike Warfarin, which requires regular monitoring and has numerous dietary restrictions, Dabigatran and its metabolites offer a more predictable pharmacokinetic profile with fewer interactions. Additionally, this compound and its related compounds provide a rapid onset of action and reversible inhibition of thrombin, making them advantageous in clinical settings .
Properties
IUPAC Name |
3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O5/c1-3-4-5-8-19-44-32(43)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)2)31(42)39(18-16-29(40)41)27-9-6-7-17-34-27/h6-7,9-15,17,20,35H,3-5,8,16,18-19,21H2,1-2H3,(H,40,41)(H2,33,37,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEWTLXHMYKLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437796 | |
| Record name | Desethyl Pradaxa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212321-78-3 | |
| Record name | Desethyl Pradaxa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-2-aminopropyl]dimethylamine dihydrochloride](/img/structure/B8016845.png)

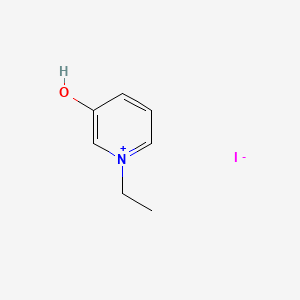
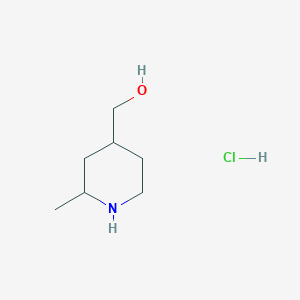
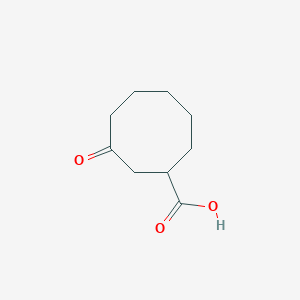
![Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride](/img/structure/B8016896.png)

![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B8016903.png)
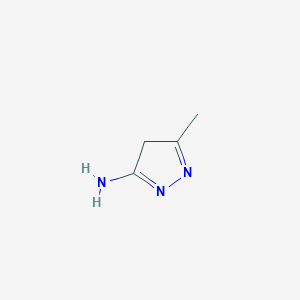
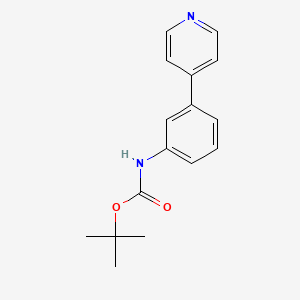
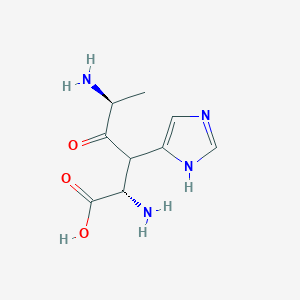
![[(3R,6S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B8016926.png)
